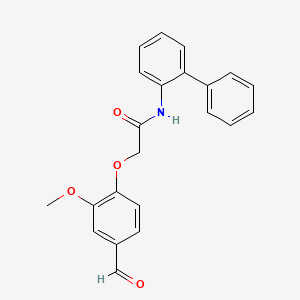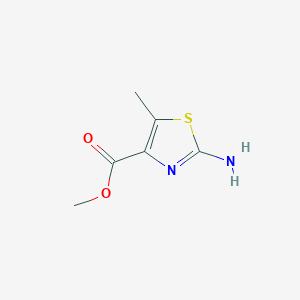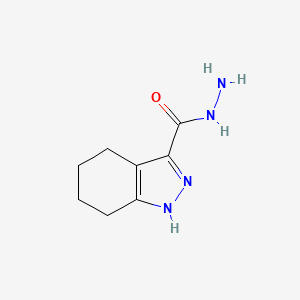![molecular formula C8H8N4O2 B1299510 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid CAS No. 842972-32-1](/img/structure/B1299510.png)
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is a compound that belongs to the class of triazolopyrimidines, which are of significant interest due to their diverse biological activities and potential applications in pharmaceutics, agrochemistry, and other fields . The compound's structure features a triazolopyrimidine core with methyl groups at the 5 and 7 positions and a carboxylic acid group at the 3 position.
Synthesis Analysis
The synthesis of related diheterocyclic compounds based on 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine has been described, where the compound can be converted into triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles . Additionally, triorganotin(IV) derivatives of a similar triazolopyrimidine carboxylic acid have been synthesized by reacting the amino acid with organotin(IV) hydroxides or oxides . Efficient one-step syntheses of related compounds have also been developed, highlighting the versatility of the triazolopyrimidine scaffold in chemical synthesis .
Molecular Structure Analysis
The molecular structure of related triazolopyrimidine compounds has been studied using various spectroscopic methods. For instance, transition metal thiocyanates of 5,7-dimethyl[1,2,4]triazolo[1,5-a]-pyrimidine have been examined, revealing the coordination geometry and crystal packing influenced by Van der Waals forces and hydrogen bonding . The crystal structures of triorganotin(IV) derivatives have also been determined, showing trigonal bipyramidal geometry around the tin atoms .
Chemical Reactions Analysis
The reactivity of triazolopyrimidines includes the formation of esters and sulfonic acid esters, as demonstrated by the synthesis of triazole-(1,5-a)-pyrimidin-2-yl-5,7-dimethyl carboxylic acid esters and sulfonic acid esters with preliminary biological activity testing . The reactivity of the triazolopyrimidine ring system has been extensively studied, including electrophilic reactions, nucleophilic addition, and ring cleavage .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. For example, the solvate forms of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid exhibit different supramolecular architectures due to variations in hydrogen bonding and π-π stacking interactions . The properties of these compounds, such as solubility and stability, are essential for their potential applications in various fields.
Aplicaciones Científicas De Investigación
DNA Photocleavage Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been used in the synthesis of novel 3-(Quinolin-3-yl)-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives. These derivatives have shown promising DNA photocleavage activity .
- Methods of Application : The synthesis was achieved by oxidative cyclization of new pyrimidinyl hydrazone intermediates using a hypervalent iodine reagent under mild conditions .
- Results or Outcomes : Compounds were found to possess good activity at 40 μg/μl concentration and were mainly responsible for the conversion of supercoiled form of DNA into open circular form .
Synthesis of 3-Aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines
- Scientific Field : Organic Chemistry
- Application Summary : This compound has been used in the synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines .
- Methods of Application : The synthesis was achieved by oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes using iodobenzene diacetate at room temperature .
- Results or Outcomes : The synthesis was successful and yielded the desired products in good to excellent yield .
Preparation of dmtp Complexes
- Scientific Field : Inorganic Chemistry
- Application Summary : This compound, also known as dmtp, has been used in the preparation of dmtp complexes of Zn, Cd, and Hg .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The preparation was successful and the dmtp complexes were spectroscopically characterized .
Fatty Acid-Binding Proteins (FABPs) Inhibition
- Scientific Field : Biochemistry
- Application Summary : This compound may have potential applications in the inhibition of Fatty Acid-Binding Proteins (FABPs). FABPs are potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this potential application are not detailed in the source .
Synthesis of Pyrimidinyl Hydrazone Intermediates
- Scientific Field : Organic Chemistry
- Application Summary : This compound has been used in the synthesis of new pyrimidinyl hydrazone intermediates .
- Methods of Application : The synthesis was achieved by oxidative cyclization using a hypervalent iodine reagent under mild conditions .
- Results or Outcomes : The compounds synthesized were found to possess good DNA photocleavage activity at 40 μg/μl concentration .
Direcciones Futuras
The 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine has found numerous applications in medicinal chemistry . Its future directions could include further exploration of its applications in drug design, particularly given its structural similarities with the purine ring and its potential as a bio-isostere of certain functional groups .
Propiedades
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-3-5(2)12-6(7(13)14)10-11-8(12)9-4/h3H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTGQBVYIOJXMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360642 |
Source


|
| Record name | 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid | |
CAS RN |
842972-32-1 |
Source


|
| Record name | 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)



![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)
![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)

